3-O-Methyl 4-Hydroxy Estradiol
Overview
Description
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol is a synthetic steroidal compound It belongs to the class of estrane steroids, which are characterized by their structure based on the estrane skeleton
Mechanism of Action
Target of Action
The primary target of 3-O-Methyl 4-Hydroxy Estradiol, an estradiol derivative, is the estrogen receptor . This receptor is a nuclear receptor that is activated by the hormone estrogen . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .
Mode of Action
This compound interacts with its targets by binding to the estrogen receptor, which then enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of the compound upon the target cell .
Biochemical Pathways
The compound affects the estrogenic pathways in the body. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . The compound is also involved in the estrogen 4-hydroxylation pathway, which is the main metabolic pathway in the central nervous system .
Pharmacokinetics
It is known that estradiol, a related compound, has low oral bioavailability on its own and is commonly formulated with an ester side-chain .
Result of Action
This compound has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It is even stronger than 17β-estradiol in this regard . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress is recognized as an important etiological factor in the development of neurodegenerative diseases . Glutamate, an excitatory neurotransmitter, can cause neuronal oxidative stress when present at high concentrations . This oxidative stress can affect the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
3-O-Methyl 4-Hydroxy Estradiol plays a role in various biochemical reactions. It interacts with enzymes such as UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of estradiol (E2) and its metabolites . This interaction leads to the formation of glucuronides that are devoid of biologic activity and are readily excreted from the tissue into the circulation .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the carcinogenic effects of estrogen .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the metabolic inactivation pathway for catechol estrogens, catalyzed by catechol-O-methyltransferase (COMT) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as UGTs and COMT, which play a critical role in the local homeostasis of E2 and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the methylation of estradiol derivatives under controlled conditions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a hormone replacement therapy agent.
Industry: It is used in the development of pharmaceuticals and other steroid-based products.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar structure but different functional groups.
Mestranol: A synthetic estrogen used in oral contraceptives.
Ethinylestradiol: Another synthetic estrogen with a similar core structure.
Uniqueness
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 4 and 17 positions differentiate it from other similar compounds, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWTGIWXABZAC-PYEWSWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560780 | |
Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5976-66-9 | |
Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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